molecular formula C16H22N2O2 B2581127 N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide CAS No. 1396798-81-4

N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide

Cat. No.: B2581127
CAS No.: 1396798-81-4
M. Wt: 274.364
InChI Key: HHNXHQXMVJADFG-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a but-2-yn-1-yl chain, and an isopropoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the intermediate N-(4-(dimethylamino)but-2-yn-1-yl)amine, which is then reacted with 4-isopropoxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzoic acid, while reduction could produce N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzylamine.

Scientific Research Applications

N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-13(2)20-15-9-7-14(8-10-15)16(19)17-11-5-6-12-18(3)4/h7-10,13H,11-12H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNXHQXMVJADFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC#CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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